![molecular formula C19H12Cl3N3 B11035691 6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11035691.png)
6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by the presence of chlorine atoms and phenyl groups attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with 3-chlorobenzaldehyde and 4-chloroaniline under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine atoms.
Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the chlorine and phenyl substituents.
6-chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine: A closely related compound with a similar structure but without the N-(4-chlorophenyl) group.
2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine: Another related compound with a similar structure but different substitution pattern.
Uniqueness
6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of multiple chlorine atoms and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its reactivity and potential as a bioactive compound, making it a valuable target for further research and development .
Properties
Molecular Formula |
C19H12Cl3N3 |
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Molecular Weight |
388.7 g/mol |
IUPAC Name |
6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H12Cl3N3/c20-13-4-7-16(8-5-13)23-19-18(12-2-1-3-14(21)10-12)24-17-9-6-15(22)11-25(17)19/h1-11,23H |
InChI Key |
SNVHBOFMHZYATO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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